molecular formula C27H50N3O8P B12296234 1-Arabinofuranosylcytosine-5'-stearylphosphate

1-Arabinofuranosylcytosine-5'-stearylphosphate

Cat. No.: B12296234
M. Wt: 575.7 g/mol
InChI Key: YJTVZHOYBAOUTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Arabinofuranosylcytosine-5’-stearylphosphate involves the reaction of 1-β-D-arabinofuranosylcytosine with stearyl phosphate. One method includes using phospholipase D from Streptomyces sp. AA 586 in chloroform and water at 45°C for 6 hours, with sodium acetate buffer and CaCl₂ at pH 5.8 . This method yields a high purity product suitable for further applications.

Chemical Reactions Analysis

1-Arabinofuranosylcytosine-5’-stearylphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the stearyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Arabinofuranosylcytosine-5’-stearylphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Arabinofuranosylcytosine-5’-stearylphosphate involves its conversion to ara-C in the liver. Ara-C is then released into the bloodstream over a prolonged period . Ara-C inhibits DNA synthesis by incorporating into DNA and preventing the elongation of the DNA chain. This leads to the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

1-Arabinofuranosylcytosine-5’-stearylphosphate is unique compared to other similar compounds due to its lipophilicity and resistance to deamination. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability.

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZHOYBAOUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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